![molecular formula C18H26N2O B5245533 4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5245533.png)
4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 3,5-dimethyl group and a 3-(2-tert-butylphenoxy)propyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:
Preparation of 2-tert-butylphenol: This can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Formation of 3-(2-tert-butylphenoxy)propyl bromide: This intermediate is prepared by reacting 2-tert-butylphenol with 3-bromopropanol in the presence of a base such as potassium carbonate.
Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the condensation of acetylacetone with hydrazine hydrate under reflux conditions.
Coupling Reaction: The final step involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(2-tert-butylphenoxy)propyl bromide in the presence of a base such as sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazole derivatives.
科学研究应用
4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a dual-target ligand, acting as a histamine H3 receptor antagonist and monoamine oxidase B inhibitor.
Biological Studies: It is used in the investigation of its effects on various biological pathways and its potential neuroprotective properties.
Chemical Research: The compound serves as a model molecule for studying the reactivity and stability of pyrazole derivatives under different chemical conditions.
作用机制
The mechanism of action of 4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets:
Histamine H3 Receptor Antagonism: The compound binds to the histamine H3 receptor, blocking its activity and thereby modulating the release of neurotransmitters such as histamine, dopamine, and serotonin.
Monoamine Oxidase B Inhibition: The compound inhibits the activity of monoamine oxidase B, an enzyme responsible for the breakdown of dopamine.
相似化合物的比较
4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
1-(3-(4-tert-butylphenoxy)propyl)piperidine: This compound also contains a tert-butylphenoxy group but differs in the core structure, which is a piperidine ring instead of a pyrazole ring.
4-tert-butylphenoxyalkoxyamines: These compounds share the tert-butylphenoxy group but have different alkoxyamine linkers and core structures.
The unique combination of the pyrazole ring and the tert-butylphenoxy group in this compound imparts specific biological activities and chemical properties that distinguish it from other related compounds.
属性
IUPAC Name |
4-[3-(2-tert-butylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13-15(14(2)20-19-13)9-8-12-21-17-11-7-6-10-16(17)18(3,4)5/h6-7,10-11H,8-9,12H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZMYZCFQFAMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=CC=CC=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
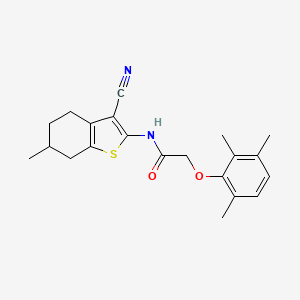
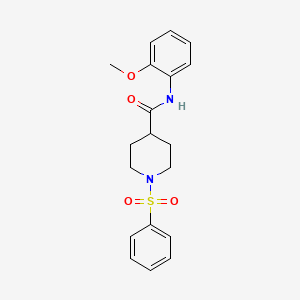
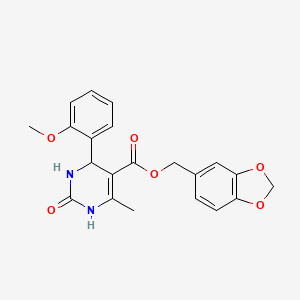
![6-amino-4-(3-cyclohexen-1-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5245487.png)
![1-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea](/img/structure/B5245494.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5245507.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-phenoxyethyl)piperazine](/img/structure/B5245514.png)
![2-[(4-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5245518.png)
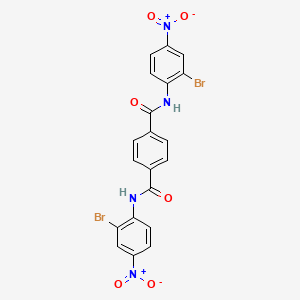
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenyl-4-piperidinol](/img/structure/B5245527.png)
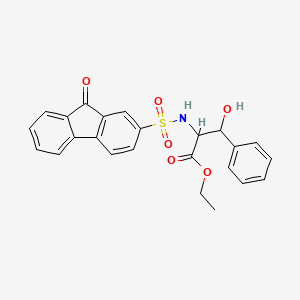
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5245542.png)
![N-(1',2-Dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-ethylbenzenesulfonamide](/img/structure/B5245548.png)
![{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}malononitrile](/img/structure/B5245552.png)
